molecular formula C12H15N3O3S2 B2847725 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105246-50-1

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2847725
CAS No.: 1105246-50-1
M. Wt: 313.39
InChI Key: RUJCTSPIFIGEKJ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a furan ring, a piperidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones

    Reduction: Thiadiazoline derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1,3,4-thiadiazole: Lacks the piperidine ring and methylsulfonyl group.

    5-(1-(Methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the furan ring.

    2-(Furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole: Lacks the methylsulfonyl group.

Uniqueness

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is unique due to the combination of its three distinct rings (furan, piperidine, and thiadiazole) and the presence of the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-(furan-2-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-20(16,17)15-6-4-9(5-7-15)11-13-14-12(19-11)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCTSPIFIGEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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